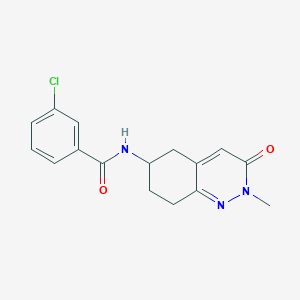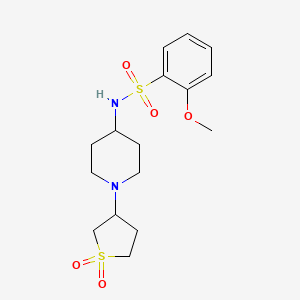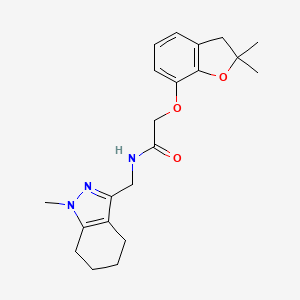
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate, also known as Boc-pyr-OCH3, is a chemical compound that belongs to the family of pyrrolidine derivatives. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is its relatively low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for the use of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in scientific research. One potential application is in the synthesis of new anticancer agents that target specific enzymes or proteins in cancer cells. Another potential application is in the development of new antibiotics that can overcome antibiotic resistance in bacteria. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate could be used in the development of new materials with specific properties, such as biodegradability or conductivity. Overall, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has great potential for use in a wide range of scientific research applications.
Synthesis Methods
The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be achieved through several methods, including the reaction of tert-butyl N-(2-chloro-2-oxoethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been extensively used in scientific research as a building block for the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been used in the synthesis of pyrrolidinone derivatives that exhibit antitumor activity. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKRQHSGADMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2509921.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)


![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)